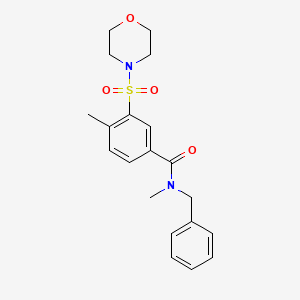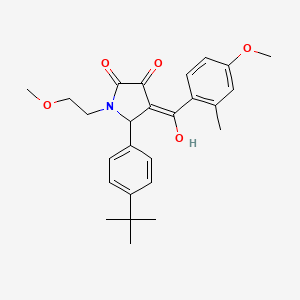![molecular formula C16H13NO4S B5333769 ethyl 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B5333769.png)
ethyl 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetate typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl group is synthesized through a series of reactions starting from salicylaldehyde and ethyl acetoacetate, followed by cyclization to form the chromen-2-one structure.
Thiazole Ring Formation: The thiazole ring is introduced by reacting the chromenyl intermediate with a thioamide under acidic conditions.
Esterification: The final step involves esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the scaling up of reaction conditions to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activities make it a candidate for studies on anti-inflammatory, anti-tumor, and anti-bacterial properties.
Medicine: Due to its potential therapeutic effects, it is investigated for use in drug development, particularly for cancer and inflammatory diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression. The chromenyl and thiazolyl groups play crucial roles in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: This compound also contains a chromenyl group but differs in its substitution pattern and biological activity.
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate: Similar in structure but with different functional groups, leading to varied chemical and biological properties.
Uniqueness
Ethyl 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetate is unique due to the presence of both chromenyl and thiazolyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
ethyl 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-2-20-15(18)8-14-17-12(9-22-14)11-7-10-5-3-4-6-13(10)21-16(11)19/h3-7,9H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCCYYRZHKNSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-cyclohexyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5333687.png)

![3-{1-[2-(diethylamino)ethyl]-1H-imidazol-2-yl}-7-fluoroquinolin-2(1H)-one](/img/structure/B5333719.png)

![[2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate](/img/structure/B5333748.png)
![PROPAN-2-YL 3-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B5333751.png)
![8-methoxy-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5333752.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5333755.png)
![N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}butanamide](/img/structure/B5333762.png)

![4-[(dimethylamino)methyl]-4-hydroxy-N-(4-phenoxyphenyl)-1-azepanecarboxamide](/img/structure/B5333775.png)
![N-(4-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide](/img/structure/B5333779.png)
![N,N-dimethyl-5-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5333780.png)
![1-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]cyclopropane-1-carboxamide](/img/structure/B5333790.png)
